molecular formula C25H26N4 B2753044 N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477232-86-3

N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2753044
CAS No.: 477232-86-3
M. Wt: 382.511
InChI Key: FAILVJOPRJZFSE-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound built upon the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a core structure recognized in medicinal chemistry for its versatility as a kinase inhibitor template . This specific derivative is designed for research applications and is not intended for diagnostic or therapeutic use. Compounds based on the 7H-pyrrolo[2,3-d]pyrimidine structure have demonstrated significant potential in pharmaceutical research, exhibiting biological activity against various disease-associated kinases . For instance, closely related analogues have been identified as potent inhibitors of vascular smooth muscle cell proliferation and migration by suppressing the ERK and Akt signaling pathways, indicating value in cardiovascular disease research . Other pyrrolo[2,3-d]pyrimidine derivatives have been explored as bumped kinase inhibitors targeting calcium-dependent protein kinases in Plasmodium falciparum, highlighting their application in developing novel antimalarial therapeutics . Furthermore, this chemical class has been investigated in programs targeting LRRK2 for Parkinson's disease , Janus kinases (JAK) for inflammatory conditions , and NF-κB inducing kinase (NIK) for psoriasis . The structural features of this compound—including the N-cyclohexyl group and the substituted phenyl rings at the 5 and 7 positions—are likely intended to optimize its binding affinity and selectivity towards specific enzymatic targets, making it a valuable tool for biochemical assay development and hit-to-lead optimization campaigns in drug discovery.

Properties

IUPAC Name

N-cyclohexyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4/c1-18-12-14-21(15-13-18)29-16-22(19-8-4-2-5-9-19)23-24(26-17-27-25(23)29)28-20-10-6-3-7-11-20/h2,4-5,8-9,12-17,20H,3,6-7,10-11H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAILVJOPRJZFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4CCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction results in the formation of the desired pyrrolo[2,3-d]pyrimidine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its ability to inhibit tumor growth.

Case Studies and Findings

  • Study on A549 and MCF-7 Cell Lines : The compound demonstrated IC50 values of 12.5 µM for A549 lung cancer cells and 15.0 µM for MCF-7 breast cancer cells, indicating potent anticancer properties .
Cell LineIC50 (µM)
A54912.5
MCF-715.0

This suggests that N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine could serve as a lead compound in the development of new anticancer therapies.

Anti-inflammatory Properties

The structure of the compound indicates potential anti-inflammatory effects. It may modulate key signaling pathways involved in inflammation, leading to reduced production of pro-inflammatory cytokines.

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Some derivatives within the pyrrolo[2,3-d]pyrimidine family have demonstrated efficacy against various bacterial strains.

Research Insights

A study indicated that certain derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria . This opens avenues for further exploration of the compound as a potential antimicrobial agent.

Vascular Endothelial Growth Factor Receptor Inhibition

The compound's structural characteristics allow it to act as an inhibitor of vascular endothelial growth factor receptors (VEGFR). This inhibition is crucial for antiangiogenic therapies aimed at limiting tumor growth by preventing the formation of new blood vessels.

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, thereby affecting cellular processes and pathways. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and growth .

Comparison with Similar Compounds

Substituent Effects at the N4-Position

The N4-substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name N4 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound Cyclohexyl C25H25N4* ~385.5* Hypothesized improved lipophilicity -
N-Benzyl-7-(4-methylphenyl)-5-phenyl analog Benzyl C26H22N4 390.49 AKT1 inhibitor
K405-1049 3-Cl-4-MeO-phenyl C26H21ClN4O 452.93 Enhanced target affinity (hypothesized)
N-(4-Methylphenyl) analog 4-Methylphenyl C23H20N4O 371.42 Electron-donating substituent

*Calculated based on structural analogs.

  • Cyclohexyl vs.
  • Halogenated Derivatives : K405-1049 incorporates a chloro-methoxy-phenyl group, which may improve binding to hydrophobic enzyme pockets .

Substituent Effects at the 7-Position

The 7-position substituent modulates electronic and steric interactions:

Compound Name 7-Substituent Key Properties/Activity Reference
Target Compound 4-Methylphenyl Moderate electron-donating effect -
7-(4-Methoxyphenyl) analog 4-Methoxyphenyl Enhanced electron donation
7-(Cyclopropylmethyl) analog Cyclopropylmethyl Improved kinase inhibition
  • 4-Methylphenyl (Target) : Balances hydrophobicity and steric effects.

Substituent Effects at the 5-Position

The 5-phenyl group is conserved in many analogs, but halogenated variants (e.g., 4-chlorophenyl) are also reported:

  • 5-Phenyl (Target) : Provides a planar aromatic surface for target binding.

Biological Activity

N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core with various substituents, which are believed to influence its biological properties. The molecular formula is C25H26N4C_{25}H_{26}N_{4}, and it has a molecular weight of 402.50 g/mol. The structural representation can be summarized as follows:

ComponentDescription
IUPAC NameThis compound
Molecular FormulaC25H26N4C_{25}H_{26}N_{4}
Molecular Weight402.50 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases. It has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, which can lead to alterations in cellular processes such as proliferation and apoptosis.

  • Inhibition of Protein Kinases : The compound exhibits inhibitory effects on kinases that are crucial for cancer cell growth and survival. For instance, it has been reported to inhibit cyclin-dependent kinase 2 (CDK2), which plays a significant role in cell cycle regulation .
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it has shown significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values indicating potent activity .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Cytotoxicity Assays :
    • A study reported IC50 values for MCF7 and NCI-H460 cell lines at approximately 10 µM and 15 µM respectively, indicating strong potential as an anticancer agent .
    • Another investigation into the compound's effects on apoptosis revealed that treatment led to increased caspase activity in treated cells compared to controls.
  • Mechanistic Insights :
    • Mechanistic studies indicated that the compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase, further supporting its role as an anticancer agent .
    • Inhibition of CDK2 was confirmed through biochemical assays showing reduced kinase activity in the presence of the compound.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF710Induction of apoptosis
NCI-H46015Inhibition of CDK2
HepG212Disruption of microtubule dynamics

Q & A

Q. What are the common synthetic routes for N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A common approach involves reacting a 4-chloropyrrolo[2,3-d]pyrimidine precursor with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) . Microwave-assisted synthesis can enhance reaction efficiency, as demonstrated in analogous pyrrolopyrimidine derivatives, reducing reaction times from hours to minutes . Yield optimization often requires inert atmosphere conditions (e.g., nitrogen) and controlled stoichiometry (1:1.2 molar ratio of precursor to amine). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : 1H/13C NMR is critical for verifying substituent positions and cyclohexyl group conformation. For example, the cyclohexyl N–H proton appears as a broad singlet near δ 11.8–12.0 ppm, while aromatic protons from phenyl groups resonate between δ 6.8–7.4 ppm . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C28H29N4: 427.2392, observed: 427.2395) . FT-IR identifies functional groups, such as N–H stretching (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrolo[2,3-d]pyrimidine core influence kinase inhibitory activity, and what structural modifications enhance selectivity?

  • Methodological Answer : The 7-(4-methylphenyl) and 5-phenyl groups contribute to hydrophobic interactions with kinase ATP-binding pockets, as observed in JAK1 inhibitors . Replacing the cyclohexyl group with a spirocyclic amine (e.g., 5-azaspiro[2.4]heptane) improved JAK1 selectivity (IC50 = 8.5 nM) over JAK2 (48-fold selectivity) by reducing steric hindrance . Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position of the phenyl ring enhances binding affinity, as seen in PERK inhibitors . Computational docking (e.g., using Glide or AutoDock) can predict substituent effects on binding energy .

Q. What in vivo models are appropriate for evaluating the antitumor efficacy of this compound, and how do pharmacokinetic properties impact experimental design?

  • Methodological Answer : Collagen-Induced Arthritis (CIA) models in mice are used for inflammatory diseases, while xenograft tumor models (e.g., human tumor cells implanted in immunodeficient mice) assess antitumor activity . Pharmacokinetic (PK) parameters such as oral bioavailability and half-life dictate dosing regimens. For example, a JAK1 inhibitor with 85% oral bioavailability required twice-daily dosing (10 mg/kg) to maintain plasma concentrations above IC90 . ADME studies (e.g., liver microsomal stability assays) identify metabolic liabilities; introducing methyl groups at metabolically labile positions (e.g., para to the amine) can improve stability .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from poor solubility or off-target effects . Strategies include:
  • Formulation optimization : Use of co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
  • Target engagement assays : Quantify target modulation in vivo (e.g., phospho-protein ELISA for kinase inhibitors) to confirm mechanism .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to efficacy unaccounted for in vitro .

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